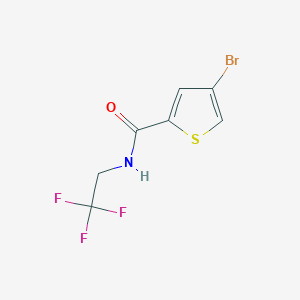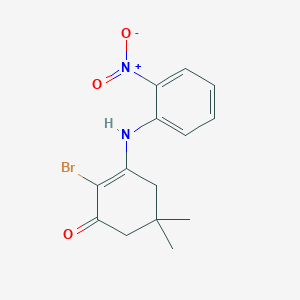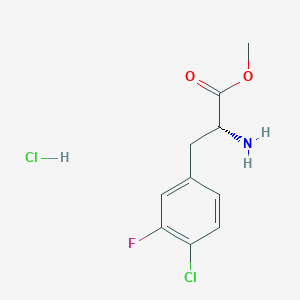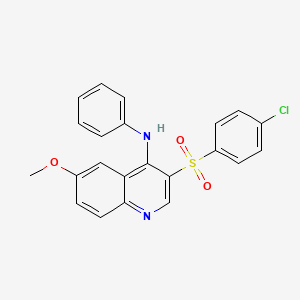
1-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penthiopyrad is an aromatic amide obtained by formal condensation of the carboxy group of 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid with the amino group of 2-(4-methylpentan-2-yl)thiophen-3-amine . It is a novel fungicide used in the protection of crops .
Molecular Structure Analysis
The molecular formula of Penthiopyrad is C16H20F3N3OS . The structure includes a pyrazole ring and a thiophene ring .Physical and Chemical Properties Analysis
Penthiopyrad has a melting point of 103-105 °C, a predicted boiling point of 381.3±42.0 °C, and a predicted density of 1.30±0.1 g/cm3 . It is soluble in DMSO to at least 26 mg/mL .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activity
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown significant promise in the realm of antibacterial applications. These compounds, synthesized through various methods involving the reaction of active methylene compounds or hydrazine derivatives, have been tested and found to exhibit high antibacterial activities. For instance, a study by Azab, Youssef, and El‐Bordany (2013) explored the antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety, revealing eight compounds with notable activities. This research highlights the potential of such sulfonamide-based compounds in combating bacterial infections, underscoring their importance in the development of new antibacterial agents Azab, M. E., Youssef, M., & El‐Bordany, E. A. (2013). Molecules, 18, 832-844.
Anticancer Potential
The exploration of sulfonamide derivatives in cancer research has unveiled their potential as anticancer agents. A study by Küçükgüzel et al. (2013) focused on the synthesis and characterization of celecoxib derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in vital organs compared to controls or celecoxib. This suggests the therapeutic potential of sulfonamide derivatives in cancer treatment, providing a foundation for further investigation into their efficacy against various cancer types Küçükgüzel, Ş., Coskun, I., Aydin, S., Aktay, G., Gürsoy, S., Çevik, Ö., Özakpınar, Ö., Özsavcı, D., Şener, A., Kaushik-Basu, N., Basu, A., & Talele, T. (2013). Molecules, 18, 3595-3614.
Antitumor Activity
The development of novel pyrazole and thienopyrimidine derivatives has been significant in the search for new antitumor agents. Research by Aly (2009) into novel pyrazole-sulfonamide derivatives demonstrated remarkable antitumor activity against MCF7 (breast) human cells, presenting these compounds as promising candidates for further development into antitumor medications. This study underscores the potential of sulfonamide derivatives in the fight against cancer, offering new avenues for therapeutic intervention Aly, H. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements, 185, 211-221.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound is the mitochondrial respiratory complex II . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration.
Mode of Action
The compound acts as a fungicide . It inhibits fungal respiration by binding to the mitochondrial respiratory complex II . This binding disrupts the electron transport chain, leading to a halt in cellular respiration and ultimately causing the death of the fungus.
Biochemical Pathways
The affected pathway is the electron transport chain within the mitochondria . By inhibiting the function of respiratory complex II, the compound disrupts the normal flow of electrons. This disruption prevents the production of ATP, the energy currency of the cell, leading to energy depletion and cell death.
Result of Action
The result of the compound’s action is the inhibition of fungal growth . By disrupting cellular respiration, the compound deprives fungal cells of the energy needed for growth and reproduction, leading to their death.
Eigenschaften
IUPAC Name |
1-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S2/c1-16-7-11(5-12-16)21(18,19)13-4-9-6-17(15-14-9)10-2-3-20-8-10/h2-3,5-8,13H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFVEOUFTRYFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)
![1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid](/img/structure/B2783220.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)


![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)



![6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2783234.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide](/img/structure/B2783236.png)

